molecular formula C3H2Br2 B1658955 1-Propyne, 1,3-dibromo- CAS No. 627-16-7

1-Propyne, 1,3-dibromo-

Cat. No. B1658955
CAS RN: 627-16-7
M. Wt: 197.86 g/mol
InChI Key: DWKIXODUXSEILO-UHFFFAOYSA-N
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Description

“1-Propyne, 1,3-dibromo-” is an organic compound with the chemical formula C3H2Br2 . It is a halogenated organic compound consisting of propyne with two bromine substituents .


Synthesis Analysis

“1-Propyne, 1,3-dibromo-” can be synthesized through a double elimination from a dihaloalkane . This process involves the use of alkoxide bases (or other strong bases) with high temperatures, resulting in the E2 mechanism . The reaction between 2-Bromo-2-methylpropane and sodium hydroxide is an example of this mechanism .


Molecular Structure Analysis

The molecular structure of “1-Propyne, 1,3-dibromo-” consists of a propyne molecule with two bromine atoms attached . The molecular weight is 197.856 Da .


Chemical Reactions Analysis

“1-Propyne, 1,3-dibromo-” can undergo various chemical reactions. For instance, it can react with dimethylsulfide to give the sulfonium salt . It can also alkylate even weakly basic amines such as aniline .


Physical And Chemical Properties Analysis

“1-Propyne, 1,3-dibromo-” has a density of 2.3±0.1 g/cm3, a boiling point of 174.0±35.0 °C at 760 mmHg, and a flash point of 61.3±20.7 °C . It has a molar refractivity of 29.4±0.3 cm3 .

Scientific Research Applications

Synthetic Building Block

1,3-Dibromo-1-propyne is a synthetic building block used in various chemical reactions . It’s a key component in the preparation of complex molecules due to its reactivity and versatility.

Preparation of Palladacyclobutane

This compound has been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane . Palladacyclobutanes are intermediates in palladium-catalyzed reactions, which are widely used in organic synthesis.

Material Science Research

In material science, 1,3-dibromo-1-propyne can be used in the development of new materials. Its unique properties make it a valuable resource for researchers in this field .

Chemical Synthesis

1,3-Dibromo-1-propyne plays a significant role in chemical synthesis. It can participate in various types of reactions, contributing to the synthesis of a wide range of compounds .

Chromatography

The compound can be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can help improve the efficiency and effectiveness of the separation process.

Spectroscopy

1,3-Dibromo-1-propyne can be used in spectroscopy, specifically in the generation of spectra for the identification and analysis of substances . Its unique spectral characteristics make it a useful tool in this field.

Safety and Hazards

“1-Propyne, 1,3-dibromo-” is considered hazardous. It is highly flammable, toxic, and corrosive . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,3-dibromoprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2/c4-2-1-3-5/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKIXODUXSEILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460856
Record name 1-Propyne, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627-16-7
Record name 1-Propyne, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibromoprop-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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